molecular formula C11H18O B14239440 6-(Cyclopenta-2,4-dien-1-YL)hexan-1-OL CAS No. 288246-14-0

6-(Cyclopenta-2,4-dien-1-YL)hexan-1-OL

Cat. No.: B14239440
CAS No.: 288246-14-0
M. Wt: 166.26 g/mol
InChI Key: JQKIRQLJDYCFBP-UHFFFAOYSA-N
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Description

6-(Cyclopenta-2,4-dien-1-yl)hexan-1-ol is an organic compound with a unique structure that combines a cyclopentadiene ring with a hexanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopenta-2,4-dien-1-yl)hexan-1-ol typically involves the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile under controlled conditions. The reaction is often carried out in the presence of a catalyst and at elevated temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as distillation or chromatography to isolate the pure product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopenta-2,4-dien-1-yl)hexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The cyclopentadiene ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophiles like halogens (Cl₂, Br₂) or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopenta-2,4-dien-1-ylhexanone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted cyclopentadiene derivatives.

Scientific Research Applications

6-(Cyclopenta-2,4-dien-1-yl)hexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Cyclopenta-2,4-dien-1-yl)hexan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the cyclopentadiene ring can participate in π-π interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Cyclopenta-2,4-dien-1-yl)hexan-1-ol is unique due to its combination of a cyclopentadiene ring and a hexanol chain, which imparts distinct chemical properties and reactivity compared to its similar compounds.

Properties

CAS No.

288246-14-0

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

6-cyclopenta-2,4-dien-1-ylhexan-1-ol

InChI

InChI=1S/C11H18O/c12-10-6-2-1-3-7-11-8-4-5-9-11/h4-5,8-9,11-12H,1-3,6-7,10H2

InChI Key

JQKIRQLJDYCFBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(C=C1)CCCCCCO

Origin of Product

United States

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